

Spectroscopic Profile of 3-Ethynyl-1,1'-biphenyl: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethynyl-1,1'-biphenyl

Cat. No.: B1281427

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Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Ethynyl-1,1'-biphenyl** (CAS No. 58650-11-6). The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The data presented herein are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Molecular Structure

IUPAC Name: **3-ethynyl-1,1'-biphenyl** Molecular Formula: C₁₄H₁₀ Molecular Weight: 178.23 g/mol CAS Number: 58650-11-6[1]

Spectroscopic Data

While comprehensive, experimentally-derived spectra for **3-Ethynyl-1,1'-biphenyl** are not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.65	s	1H	H-2'
~7.55	d	2H	H-2, H-6
~7.45	t	2H	H-3, H-5
~7.40	t	1H	H-4
~7.35	m	2H	H-4', H-6'
~7.30	t	1H	H-5'
~3.10	s	1H	Ethynyl H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic region (7.30-7.65 ppm) will likely present as a complex series of overlapping multiplets. The assignments are based on predicted electronic environments and coupling patterns.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~141.5	C-1 or C-1'
~141.0	C-1 or C-1'
~132.0	C-3'
~129.0	Aromatic CH
~128.5	Aromatic CH
~128.0	Aromatic CH
~127.5	Aromatic CH
~127.0	Aromatic CH
~125.0	Aromatic CH
~122.5	Aromatic CH
~83.0	Ethynyl C (quaternary)
~78.0	Ethynyl C-H

Note: The distinction between the two biphenyl rings and the precise assignment of each aromatic carbon would require advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
~3300	Strong, Sharp	≡C-H Stretch	Terminal Alkyne
3100-3000	Medium	C-H Stretch	Aromatic
~2110	Medium, Sharp	C≡C Stretch	Alkyne
~1600, 1475, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
~760, ~690	Strong	C-H Bend	Monosubstituted & Meta-disubstituted Phenyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
178	High	[M] ⁺ (Molecular Ion)
176	Medium	[M-2H] ⁺
152	Medium	[M-C ₂ H ₂] ⁺
89	Medium	[M] ²⁺
76	High	[C ₆ H ₄] ⁺

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the ethynyl group or cleavage of the biphenyl linkage. The biphenyl fragment itself has a molecular weight of 154.21 g/mol .[\[7\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-25 mg of **3-Ethynyl-1,1'-biphenyl** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.
- **Filtration:** Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard pulse programs are typically used. For ^{13}C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small, solid sample of **3-Ethynyl-1,1'-biphenyl** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR setup. Then, record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

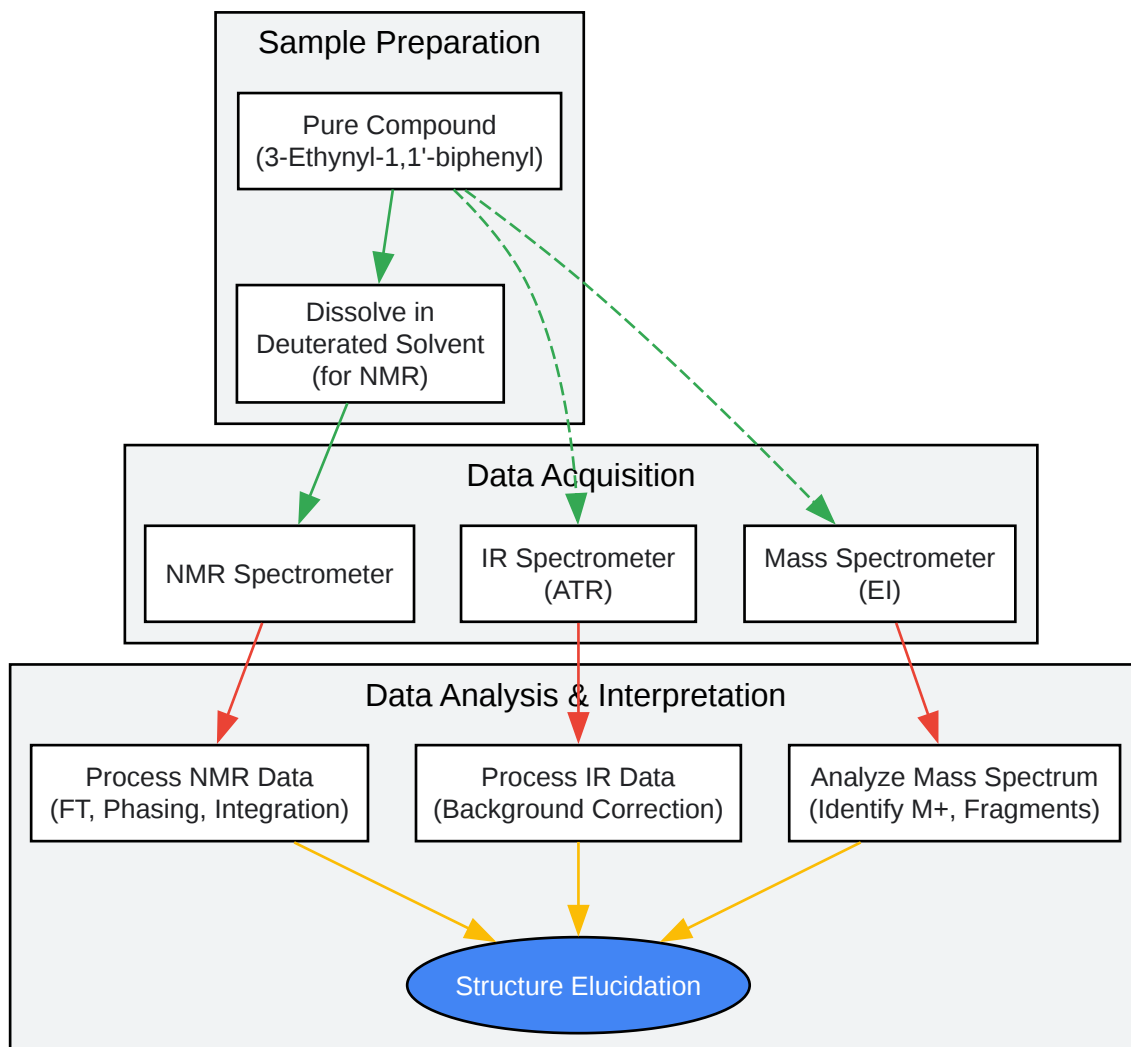
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Ethynyl-1,1'-biphenyl**.

General Workflow for Spectroscopic Analysis



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